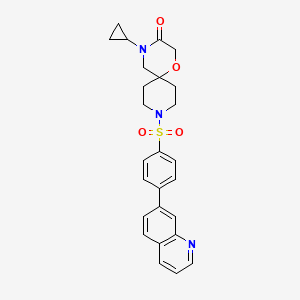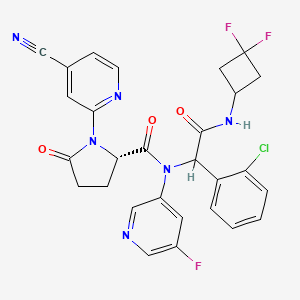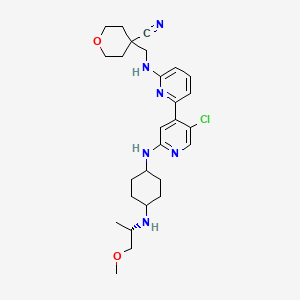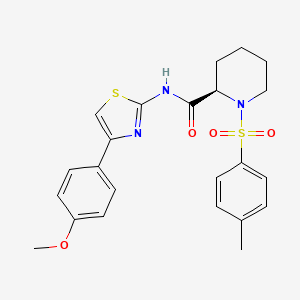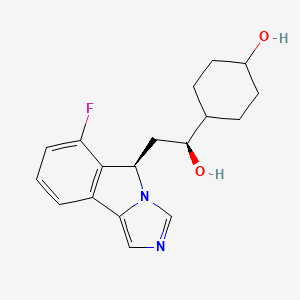![molecular formula C32H30O11 B560187 (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol CAS No. 84929-27-1](/img/structure/B560187.png)
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Overview
Description
Grape Seed Extract, derived from the seeds of grapes (Vitis vinifera), is a rich source of polyphenols, particularly proanthocyanidins. These compounds are known for their potent antioxidant properties, which contribute to various health benefits. Grape Seed Extract has been used in traditional medicine for centuries and is now widely recognized for its potential therapeutic applications, including cardiovascular health, anti-inflammatory effects, and cancer prevention .
Mechanism of Action
- Role : By neutralizing free radicals, GSE helps reduce oxidative stress and inflammation, promoting overall health and well-being .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Grape Seed Extract involves several steps:
Collection and Drying: Grape seeds are collected as a byproduct of the winemaking process. The seeds are then air-dried at room temperature.
Grinding: The dried seeds are ground into a fine powder.
Extraction: The powdered seeds are macerated in a solvent, typically 70% ethanol, for several days at room temperature. This process extracts the polyphenolic compounds from the seeds.
Filtration and Evaporation: The mixture is filtered to remove solid residues, and the solvent is evaporated to obtain a concentrated extract.
Industrial Production Methods: In industrial settings, a “green” solvent-free process is often used. This method involves water extraction and selective tangential flow filtration to obtain a high-quality extract. This approach is environmentally friendly and ensures the preservation of the bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Grape Seed Extract undergoes various chemical reactions, including:
Oxidation: The polyphenolic compounds in the extract can undergo oxidation, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert oxidized polyphenols back to their original forms.
Substitution: Polyphenols can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Ethanol, methanol, water.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of polyphenols, which retain their antioxidant properties .
Scientific Research Applications
Grape Seed Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Investigated for its potential in treating cardiovascular diseases, cancer, diabetes, and inflammatory conditions.
Industry: Utilized in the food and cosmetic industries for its preservative and health-promoting properties
Comparison with Similar Compounds
Grape Seed Extract is often compared with other polyphenolic compounds, such as:
Green Tea Extract: Contains catechins, which also have antioxidant and anti-inflammatory properties.
Resveratrol: Found in grape skins, known for its cardiovascular and anti-aging benefits.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Grape Seed Extract is unique due to its high content of proanthocyanidins, which are more potent antioxidants compared to other polyphenols. This makes it particularly effective in reducing oxidative stress and providing various health benefits .
Properties
IUPAC Name |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3/t27-,28-,29+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAFYWVDIOMSL-PMFFMQSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C[C@@]([C@H](O2)C3=CC(=C(C=C3)O)O)(C)O)[C@H]4[C@@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84929-27-1 | |
| Record name | Grape, red, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 84929-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



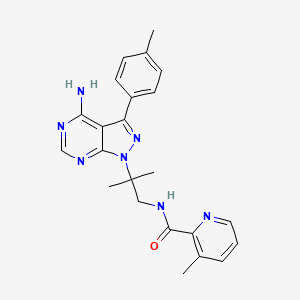



![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)
